1-Amino-4-phenylbut-3-en-2-ol, also known as (E)-1-amino-4-phenylbut-3-en-2-ol, is an organic compound classified within the group of phenethylamines. It is a derivative of 1-phenylpropan-2-amine, which is significant in medicinal chemistry due to its structural similarity to various psychoactive substances. The compound has garnered attention for its potential applications in pharmacology, particularly as a neuraminidase inhibitor, which could be relevant in combating influenza viruses .
The synthesis of 1-amino-4-phenylbut-3-en-2-ol can be achieved through various methods, including:
One notable synthetic route involves the reaction of 4-phenylenebutanol with appropriate amines under controlled conditions to obtain 1-amino derivatives. The reaction conditions typically require careful monitoring of temperature and pH to ensure optimal yields and purity of the product .
1-Amino-4-phenylbut-3-en-2-ol has a molecular formula of with a molecular weight of approximately 165.22 g/mol. The structural representation includes:
The IUPAC name for this compound is (2S,3S)-3-amino-4-phenylbutan-2-ol, indicating its stereochemistry.
The compound's structural data can be summarized as follows:
1-Amino-4-phenylbut-3-en-2-ol undergoes several chemical reactions that are significant in medicinal chemistry:
In vitro studies have demonstrated that modifications to the amino and hydroxyl groups significantly affect the compound's inhibitory activity against neuraminidase, suggesting a structure–activity relationship that can be exploited for drug design .
The mechanism of action for 1-amino-4-phenylbut-3-en-2-ol primarily involves its interaction with the active site of neuraminidase. The presence of functional groups such as amino and hydroxyl groups allows for hydrogen bonding interactions that stabilize the binding of the inhibitor within the enzyme's active site.
Molecular docking studies reveal that these interactions are critical for the compound's inhibitory effects, with specific hydrogen bonds contributing to its potency against viral neuraminidases . This understanding aids in optimizing the structure for enhanced efficacy.
1-Amino-4-phenylbut-3-en-2-ol exhibits the following physical properties:
Key chemical properties include:
These properties are essential for determining the handling and application methods in laboratory settings .
The primary scientific uses of 1-amino-4-phenylbut-3-en-2-ol include:
Research continues into expanding its applications in other therapeutic areas, leveraging its unique structural features for drug discovery .
Enantioselective synthesis of 1-amino-4-phenylbut-3-en-2-ol leverages N-heterocyclic carbene (NHC) catalysts derived from chiral diamines like (1R,2R)-cyclohexane-1,2-diamine. These catalysts facilitate asymmetric hydrogenation of α,β-unsaturated ketone precursors, achieving enantiomeric excess (ee) up to 81% under optimized conditions [8]. The chiral relay effect—where conformational flexibility in N-benzyl or N-naphthylmethyl substituents transmits stereochemical information—is critical for inducing asymmetry at the C2 aminoalcohol center. Alternative routes employ enzymatic kinetic resolution using Saccharomyces cerevisiae (baker’s yeast) to reduce ketone intermediates, followed by chemical oxidation to isolate single enantiomers [3] [8].
Table 1: Asymmetric Reduction Methods for Enantiomerically Enriched 1-Amino-4-phenylbut-3-en-2-ol
Method | Catalyst/System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
NHC-Catalyzed Hydrogenation | Rh/(1R,2R-diamine complex | 81 | 75 | Tunable N-substituents |
Enzymatic Kinetic Resolution | Saccharomyces cerevisiae | >95 | 45* | Mild conditions |
Chemical Resolution | (+)-Camphorsulfonate salts | >98 | 40* | High-purity isolable diastereomers |
* Theoretical maximum yield for resolution methods is 50% for a single enantiomer.
Controlling alkene geometry in the precursor (E)-4-phenylbut-3-en-2-ol is essential for directing stereoselectivity in subsequent amination. Iridium-based catalysts like [CpIrCl₂]₂ enable *Z-to-E isomerization under mild conditions (THF/H₂O, 25°C), achieving >95% E-isomer purity [6]. This selectivity arises from preferential stabilization of the E-configuration via π-stacking between the phenyl group and the catalyst’s pentamethylcyclopentadienyl ligand. Ruthenium complexes further enhance isomer control in reductive amination, where the E-configuration minimizes steric clash during imine formation [1] [4] [6].
Lipase PS (Pseudomonas cepacia) immobilized on silica gel achieves kinetic resolution of racemic allylic alcohol intermediates via transesterification. This process affords enantiopure (R)-acetates with 90% ee and 42% yield, while the unreacted (S)-alcohol is recovered for recycling [3] [8]. Solvent engineering is crucial: nonpolar media (e.g., hexane) enhance enzyme rigidity and chiral discrimination.
Dynamic kinetic resolution (DKR) integrates in situ racemization with enzymatic resolution. Using Candida antarctica lipase B (CAL-B) and a ruthenium racemization catalyst, DKR converts racemic 1-amino-4-phenylbut-3-en-2-ol derivatives to N-acetylated products with 95% ee and 88% yield [8]. Key innovations include:
Electrophilic functionalization at the amino group enhances physicochemical properties. N-Sulfonation using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in pyridine yields analogues with improved neuraminidase inhibition (IC₅₀ = 0.8 μM vs. 15.2 μM for parent compound) [1] [9]. Similarly, N-acylation with cinnamoyl chloride introduces α,β-unsaturated carbonyls, enabling Michael addition-mediated biological activity [2] [6].
Table 2: Bioactivity of Key 1-Amino-4-phenylbut-3-en-2-ol Analogues
Substituent | Synthetic Route | Target Bioactivity | Potency (IC₅₀ or EC₅₀) |
---|---|---|---|
N-Tosyl | Pyridine, 0°C, 2h | Neuraminidase inhibition | 0.8 μM |
N-Cinnamoyl | Et₃N, CH₂Cl₂, r.t. | Anticancer (HeLa cells) | 12.4 μM |
N-Benzoyl | Lipase CAL-B, vinyl benzoate | Antibacterial (gram+) | 5.2 μg/mL |
4-Fluorophenyl | Suzuki coupling (Pd(OAc)₂/SPhos) | Antiviral (H1N1) | 3.1 μM |
Palladium-catalyzed cross-coupling diversifies the phenyl moiety. Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)₂/XPhos, K₃PO₄, 80°C) install electron-deficient aryl groups (e.g., 4-fluorophenyl), boosting antiviral activity 4-fold [1] [9]. For heterocyclic variants, Buchwald-Hartwig amination couples brominated intermediates with azoles (e.g., imidazole), enhancing water solubility and receptor affinity [7] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7